molecular formula C16H12F3NO B3016177 N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091462-37-1

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B3016177
CAS No.: 1091462-37-1
M. Wt: 291.273
InChI Key: SMDWHGKISBGVLY-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-carboxamide derivative featuring dual fluorinated aromatic rings. The compound’s design leverages fluorination to modulate electronic properties, lipophilicity, and metabolic stability, common strategies in medicinal chemistry .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c17-11-3-1-10(2-4-11)16(7-8-16)15(21)20-12-5-6-13(18)14(19)9-12/h1-6,9H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDWHGKISBGVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antiplatelet Activity : One of the most notable applications is in the synthesis of ticagrelor (TCG), an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The compound serves as a key intermediate in the production of ticagrelor, which has been shown to significantly reduce cardiovascular events .
  • Anticancer Properties : Preliminary studies suggest that derivatives of CPA may exhibit anticancer activity. Research indicates that modifications to the cyclopropane structure can enhance selectivity and potency against various cancer cell lines, although further studies are needed to fully understand these effects .

Case Study 1: Ticagrelor Development

In a study focusing on ticagrelor synthesis, researchers utilized this compound as a critical intermediate. The synthesis pathway was optimized to improve yield and reduce environmental impact by employing greener chemistry practices. The resulting ticagrelor demonstrated enhanced efficacy compared to existing antiplatelet agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of CPA derivatives revealed promising results against breast cancer cell lines. The study highlighted the importance of structural modifications on the cyclopropane ring to improve bioactivity and reduce cytotoxicity towards normal cells. These findings suggest that further exploration could lead to novel anticancer therapies .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntiplatelet
TicagrelorAntiplatelet
CPA Derivative 1Anticancer (Breast)
CPA Derivative 2Anticancer (Lung)

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield: The presence of electron-donating groups (e.g., 4-methoxyphenoxy in ) correlates with higher yields (78%) compared to electron-withdrawing fluorophenyl derivatives (52% in ), likely due to stabilization of reactive intermediates during cyclopropanation.
  • Diastereoselectivity: The diastereomer ratio (dr) varies with substituent steric bulk. For example, the 4-methoxyphenoxy group in achieves a higher dr (23:1) than the less bulky phenoxy group in (17:1).
  • Solid-State Stability : The thiazol-2-yl sulfamoyl derivative (15b) forms a stable white solid (mp 116–118°C), suggesting enhanced crystallinity due to hydrogen-bonding interactions from the sulfamoyl group .

Electronic and Pharmacological Properties

  • Fluorination Effects: The 4-fluorophenyl group in and enhances metabolic resistance compared to non-fluorinated analogs (e.g., phenyl in ). However, 3,4-difluorophenyl substitution (as in the target compound) may further increase electronegativity and binding affinity to hydrophobic targets like voltage-gated sodium channels (Nav1.3) .
  • Thiophene vs.

Biological Activity

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C11H10F2NO\text{C}_{11}\text{H}_{10}\text{F}_2\text{N}\text{O}

It features a cyclopropane ring substituted with fluorinated phenyl groups. The synthesis typically involves the cyclopropanation of appropriate precursors, such as 3,4-difluorobenzaldehyde, followed by carboxamide formation through acylation reactions .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A549), and other tumor models .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HT-29 (Colon Cancer)5.0
A549 (Lung Cancer)7.5
MCF-7 (Breast Cancer)6.2
HeLa (Cervical Cancer)8.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated .

The precise mechanism by which this compound exerts its anticancer effects is under investigation. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways. Additionally, it may act as an inhibitor of specific enzymes related to cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study published in PubMed Central demonstrated that derivatives similar to this compound showed potent cytotoxicity against multiple cancer cell lines, emphasizing the importance of fluorination in enhancing biological activity .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor size. In one study, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, indicating its potential as an effective therapeutic agent .
  • Comparative Studies : Comparative analyses with other known anticancer agents revealed that this compound exhibited comparable or superior efficacy against certain cancer types, making it a candidate for further development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, and how can reaction yields be optimized?

The synthesis of cyclopropane-carboxamide derivatives typically involves cyclopropanation of pre-functionalized precursors. For example, analogous compounds are synthesized via cyclopropene ring-opening reactions using phenol derivatives under acidic conditions (e.g., BF₃·Et₂O), followed by preparative column chromatography for purification . Yield optimization may include:

  • Stoichiometric adjustments : Increasing equivalents of nucleophilic reagents (e.g., phenol) to drive the reaction to completion.
  • Temperature control : Maintaining low temperatures (-20°C to 0°C) to minimize side reactions.
  • Catalyst screening : Testing Lewis acids (e.g., TiCl₄, ZnCl₂) to improve diastereoselectivity and yield.

Q. Which spectroscopic techniques are critical for structural characterization of this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ ~6.5–7.5 ppm for fluorophenyl groups) and cyclopropane ring protons (δ ~1.5–2.5 ppm). Splitting patterns (e.g., doublets of doublets) help confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₁F₃N₂O requires exact mass 316.0832).
  • IR spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?

  • Receptor binding assays : Screen for affinity to targets like mGluR5 or c-Met kinase, given structural similarities to known modulators .
  • Cellular viability assays : Use microglial (e.g., BV2) or cancer cell lines to assess toxicity at concentrations ≤300 μM .
  • Anti-inflammatory activity : Measure inhibition of NO production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How does the anti-inflammatory potency of this compound compare to structurally related analogs, and what structural features drive activity-toxicity trade-offs?

Data from analogs suggest:

  • Fluorine substitution : 3,4-Difluorophenyl groups enhance metabolic stability but may reduce potency compared to 3-fluorophenyl derivatives (e.g., compound 1b in showed 52% NO inhibition at 100 μM).
  • Cyclopropane rigidity : The strained ring improves target binding but may increase cytotoxicity at high concentrations (>300 μM).
  • Diastereomer separation : Enantiopure forms (e.g., (1R,2R)-isomers) often exhibit superior activity and reduced toxicity .

Q. What mechanistic insights exist for this compound’s role as a c-Met kinase inhibitor, and how can researchers validate its binding mode?

  • Binding site analysis : Molecular docking studies predict interactions with c-Met’s hinge region (e.g., hydrogen bonding with Met1160) .
  • Kinase selectivity profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to confirm specificity.
  • Cellular phosphorylation assays : Monitor c-Met autophosphorylation (Y1234/Y1235) in cancer cell lines (e.g., HGF-stimulated H1993 cells) .

Q. How can researchers resolve contradictions in reported biological activities across studies, such as varying IC₅₀ values for similar analogs?

Potential factors include:

  • Assay conditions : Differences in cell lines, incubation times, or compound solubility (e.g., DMSO vs. aqueous buffers).
  • Stereochemical purity : Unresolved diastereomers (e.g., dr 17:1 in ) may skew activity measurements.
  • Metabolic stability : Fluorine substituents influence hepatic clearance rates, altering effective concentrations in vitro vs. in vivo .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile while maintaining efficacy?

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carbamate) to enhance oral bioavailability.
  • CYP450 inhibition screening : Replace metabolically labile groups (e.g., methoxy) with halogens or cyclopropyl moieties .
  • Plasma protein binding (PPB) assays : Modify lipophilicity (clogP ≤3) to reduce PPB and improve free fraction .

Q. How can computational chemistry tools aid in predicting off-target effects or polypharmacology for this compound?

  • Pharmacophore modeling : Map key features (e.g., carboxamide, fluorophenyl) to identify secondary targets like COX-2 or 5-HT receptors.
  • Machine learning (ML) : Train models on Tox21 or ChEMBL datasets to predict hepatotoxicity or cardiotoxicity risks.
  • Molecular dynamics (MD) simulations : Simulate binding to c-Met over 100 ns to assess conformational stability .

Methodological Notes

  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to resolve enantiomers .
  • Toxicity mitigation : Replace 2-chlorophenyl groups with 4-fluorophenyl to reduce cytotoxicity (see compound 2b in ).
  • Data validation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs or MestReNova) .

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